

# Application Note: Preparation of 16:0 TAP Liposomes for Transfection

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 16:0 TAP  
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## Abstract

This document provides a detailed protocol for the preparation of cationic liposomes using 1,2-dipalmitoyl-3-trimethylammonium-propane (**16:0 TAP**), a cationic lipid widely used for the transfection of nucleic acids into eukaryotic cells.[1][2][3] The methodology is based on the well-established thin-film hydration followed by extrusion technique, which produces unilamellar liposomes of a defined size.[4][5] This protocol covers the preparation of the lipid mixture, formation of liposomes, characterization, and the subsequent formation of liposome-DNA complexes (lipoplexes) for transfection experiments.

## Introduction

Cationic liposomes are effective non-viral vectors for gene delivery.[6][7] They are primarily composed of a cationic lipid, which provides a positive surface charge, and often a neutral "helper" lipid. **16:0 TAP** (also known as DPTAP) is a saturated cationic lipid that can be formulated into liposomes to complex with negatively charged nucleic acids, such as plasmid DNA and siRNA.[2][3] The resulting lipoplexes are taken up by cells, leading to the intracellular release of the genetic material. The inclusion of a helper lipid, such as 1,2-dioleoyl-sn-glycero-

3-phosphoethanolamine (DOPE), can enhance transfection efficiency by facilitating the endosomal escape of the payload.[8][9] The physicochemical properties of the liposomes, including particle size, polydispersity, and surface charge, are critical for successful transfection and must be carefully controlled.[10][11]

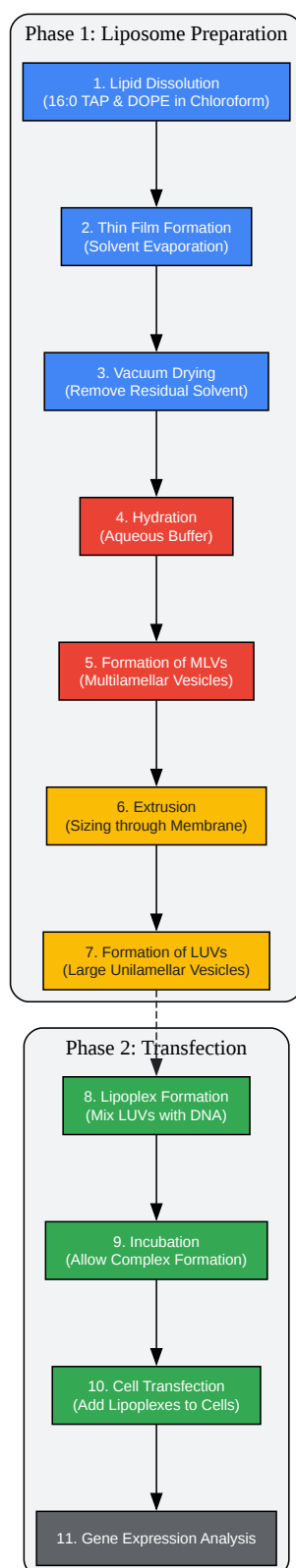
## Formulation and Characterization Data

The following table summarizes typical formulation parameters and expected physicochemical properties for **16:0 TAP**-based liposomes. The exact values can vary depending on the specific lipids, ratios, and preparation conditions used.

Parameter	Typical Value / Range	Significance
<b>Lipid Composition</b>		
Cationic Lipid	16:0 TAP (DPTAP)	Provides positive charge for DNA binding and cell interaction.[2][3]
Helper Lipid	DOPE	Enhances endosomal escape and transfection efficiency.[8][9]
Molar Ratio (16:0 TAP:DOPE)	1:1 to 3:1	The ratio influences lipoplex structure and transfection efficacy.[12]
<b>Physicochemical Properties</b>		
Particle Size (Diameter)	100 - 200 nm	Optimal for cellular uptake via endocytosis.[11][13]
Polydispersity Index (PDI)	< 0.2	Indicates a homogenous population of liposomes.[14]
Zeta Potential	+30 to +50 mV	A strong positive charge is crucial for binding nucleic acids and interacting with the cell membrane.
Encapsulation Efficiency	Varies	Depends on the nature of the encapsulated molecule (e.g., hydrophilic vs. hydrophobic drug).
<b>Transfection Parameters</b>		
Lipid-to-DNA Ratio (w/w)	5:1 to 10:1	This ratio must be optimized for each cell type to maximize efficiency and minimize toxicity.[12][15]

## Experimental Workflow

The overall process for preparing **16:0 TAP** liposomes and using them for transfection involves several key stages, from initial lipid preparation to the final application on cells.



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Fig. 1: Workflow for **16:0 TAP** Liposome Preparation and Transfection.

## Detailed Experimental Protocols

### Protocol 1: Preparation of 16:0 TAP/DOPE Liposomes

This protocol details the thin-film hydration and extrusion method.[4]

#### Materials and Reagents:

- 1,2-dipalmitoyl-3-trimethylammonium-propane (**16:0 TAP**)[1]
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Chloroform or a chloroform:methanol mixture[16]
- Hydration buffer (e.g., sterile nuclease-free water, HEPES-buffered saline (HBS))[17][18]
- Round-bottom flask[5][16]
- Rotary evaporator or a stream of inert gas (nitrogen or argon)[17]
- Vacuum pump or desiccator[5]
- Water bath or heating block[14]
- Liposome extruder (e.g., Avanti Mini-Extruder)[14][19]
- Polycarbonate membranes (e.g., 100 nm pore size)[14]
- Gas-tight syringes[14]

#### Methodology:

- Lipid Dissolution:
  - Dissolve the desired amounts of **16:0 TAP** and DOPE (e.g., at a 1:1 molar ratio) in chloroform in a glass round-bottom flask.[5] A typical concentration is 10-20 mg of total lipid per mL of solvent.[17]
  - Ensure the lipids are fully dissolved to form a clear, homogenous solution.[5]

- Thin Film Formation:
  - Attach the flask to a rotary evaporator. Rotate the flask in a warm water bath (temperature should be above the phase transition temperature of the lipids) under reduced pressure to evaporate the organic solvent.[16]
  - Alternatively, for small volumes, the solvent can be evaporated under a gentle stream of nitrogen or argon gas while rotating the flask by hand to ensure an even film.[17]
  - A thin, uniform lipid film should form on the inner surface of the flask.[5]
- Drying the Lipid Film:
  - To remove any residual organic solvent, place the flask on a high-vacuum pump for at least 2 hours, or overnight.[5] This step is critical as residual solvent can affect liposome stability and cell viability.
- Hydration of the Lipid Film:
  - Add the desired volume of pre-warmed aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the gel-liquid crystal transition temperature ( $T_c$ ) of the lipids.[17]
  - Agitate the flask vigorously by hand or using a vortex mixer to disperse the lipid film.[5][17] This process results in the formation of large, multilamellar vesicles (MLVs).
  - Allow the lipid suspension to hydrate for about 1 hour with intermittent agitation.[17]
- Liposome Sizing by Extrusion:
  - Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.[14][18]
  - Pre-heat the extruder's heating block to a temperature above the  $T_c$  of the lipids.[14]
  - Load the MLV suspension into one of the gas-tight syringes.

- Place the assembled extruder into the heating block and allow it to equilibrate for 5-10 minutes.[14]
- Force the lipid suspension through the membranes by pushing the plunger. Pass the suspension back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times).[14] This process yields a translucent suspension of large unilamellar vesicles (LUVs) with a defined size.[14]
- Storage:
  - Store the resulting liposome suspension at 4°C. For long-term storage, the appropriate conditions should be validated, but generally, liposomes should be used within a few days to a week.[20]

## Protocol 2: Preparation of Lipoplexes and Cell Transfection

### Materials and Reagents:

- Prepared **16:0 TAP/DOPE** liposome suspension
- Plasmid DNA or siRNA of high purity[15]
- Serum-free cell culture medium (e.g., Opti-MEM)
- Healthy, sub-confluent cells in culture plates
- Appropriate cell culture medium with and without serum

### Methodology:

- Preparation of Lipoplexes:
  - In a sterile tube, dilute the desired amount of DNA into a serum-free medium.
  - In a separate sterile tube, dilute the required amount of the cationic liposome suspension into a serum-free medium. A common starting point is a 10:1 lipid-to-DNA weight ratio.[12]

- Combine the diluted DNA and diluted liposomes by adding the DNA solution to the liposome solution. Mix gently by pipetting. Do not vortex.
- Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable liposome-DNA complexes (lipoplexes).[12]
- Transfection of Adherent Cells:
  - While the lipoplexes are incubating, gently wash the cells to be transfected with phosphate-buffered saline (PBS) or serum-free medium.
  - Remove the wash solution and add fresh serum-free medium to the cells.
  - Add the lipoplex mixture dropwise to the cells in the culture plate. Gently rock the plate to ensure even distribution.
  - Incubate the cells with the lipoplexes at 37°C in a CO<sub>2</sub> incubator for 4-6 hours.
  - After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) culture medium.
- Post-Transfection Analysis:
  - Culture the cells for an additional 24-72 hours, depending on the specific experiment and the time required for gene expression or knockdown.
  - Analyze the cells for gene expression (e.g., via fluorescence microscopy for GFP, or qPCR) or gene knockdown.

## Characterization Methods

To ensure quality and reproducibility, prepared liposomes should be characterized.[10][21]

- **Size and Polydispersity:** Dynamic Light Scattering (DLS) is used to measure the mean hydrodynamic diameter and the polydispersity index (PDI) of the liposome population.
- **Surface Charge:** Zeta potential measurement is used to determine the surface charge of the liposomes, which should be positive for effective interaction with nucleic acids.

- Morphology: Transmission Electron Microscopy (TEM) can be used to visualize the shape and lamellarity of the liposomes.

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## References

- 1. 16:0 TAP chloroform Avanti Polar Lipids [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 2. 16:0 TAP, 139984-36-4 | BroadPharm [[broadpharm.com](http://broadpharm.com)]
- 3. [caymanchem.com](http://caymanchem.com) [[caymanchem.com](http://caymanchem.com)]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 5. [hkpr.hkbu.edu.hk](http://hkpr.hkbu.edu.hk) [[hkpr.hkbu.edu.hk](http://hkpr.hkbu.edu.hk)]
- 6. [crodapharma.com](http://crodapharma.com) [[crodapharma.com](http://crodapharma.com)]
- 7. [ijpsm.com](http://ijpsm.com) [[ijpsm.com](http://ijpsm.com)]
- 8. Lipid and polymeric carrier-mediated nucleic acid delivery - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 9. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 10. [ijpsjournal.com](http://ijpsjournal.com) [[ijpsjournal.com](http://ijpsjournal.com)]
- 11. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 12. [merckmillipore.com](http://merckmillipore.com) [[merckmillipore.com](http://merckmillipore.com)]
- 13. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 14. [avantiresearch.com](http://avantiresearch.com) [[avantiresearch.com](http://avantiresearch.com)]
- 15. [sigmaaldrich.com](http://sigmaaldrich.com) [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 16. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [[insidetx.com](http://insidetx.com)]
- 17. [stratech.co.uk](http://stratech.co.uk) [[stratech.co.uk](http://stratech.co.uk)]
- 18. [tf7.org](http://tf7.org) [[tf7.org](http://tf7.org)]

- [19. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [20. Part 2: Extrusion and suspension of phospholipid liposomes from lipid films \[protocols.io\]](#)
- [21. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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